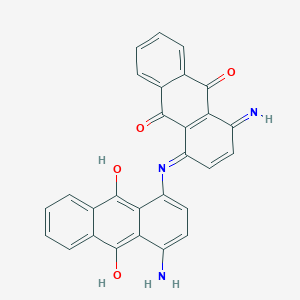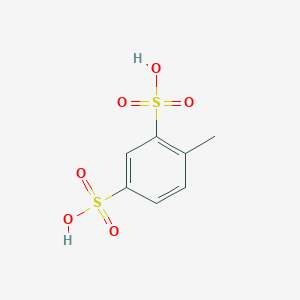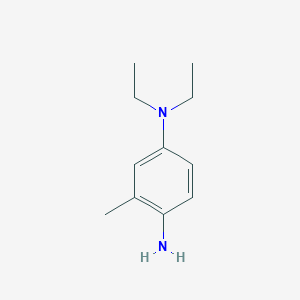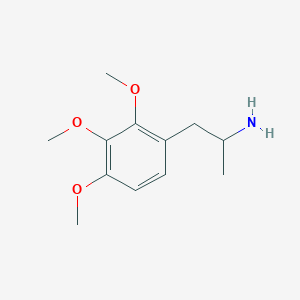
2-tert-butylsulfanyl-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butylsulfanyl-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the second position and a tert-butylthio group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylsulfanyl-6-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom at the sixth position of the pyridine ring with the tert-butylthio group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-tert-butylsulfanyl-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the tert-butylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the tert-butylthio group.
Scientific Research Applications
2-tert-butylsulfanyl-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butylsulfanyl-6-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study.
Comparison with Similar Compounds
Similar Compounds
2-Picoline: Lacks the tert-butylthio group, making it less reactive in certain chemical reactions.
6-Methyl-2-picoline: Similar structure but with a methyl group instead of a tert-butylthio group.
2-Picoline, 6-(methylthio)-: Contains a methylthio group instead of a tert-butylthio group, leading to different chemical properties.
Uniqueness
2-tert-butylsulfanyl-6-methylpyridine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
18794-43-9 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-6-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
ZLPUWUHNQZOJNU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)SC(C)(C)C |
Canonical SMILES |
CC1=NC(=CC=C1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


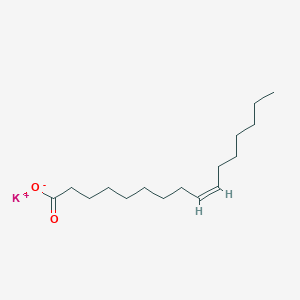
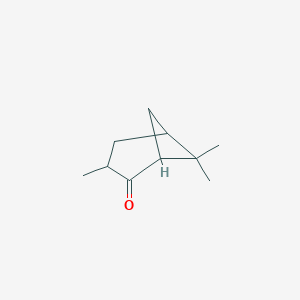
![28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B94558.png)

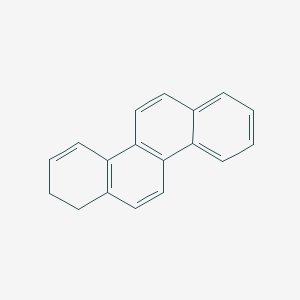
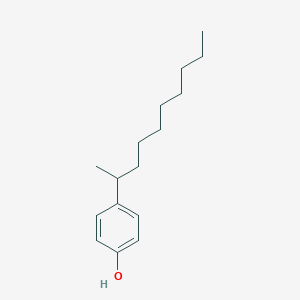
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
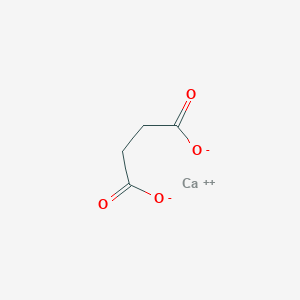
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
